molecular formula C15H18 B12623892 2-(Hex-3-en-3-yl)-1H-indene CAS No. 917970-80-0

2-(Hex-3-en-3-yl)-1H-indene

Cat. No.: B12623892
CAS No.: 917970-80-0
M. Wt: 198.30 g/mol
InChI Key: WCBGRJMMAUXKFC-UHFFFAOYSA-N
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Description

2-(Hex-3-en-3-yl)-1H-indene is an indene derivative featuring a hex-3-en-3-yl substituent at the 2-position of the indene core. Indene derivatives are bicyclic hydrocarbons with a fused benzene and cyclopentene ring, widely studied for their reactivity in polymerization, pharmaceutical intermediates, and functional material synthesis. The hex-3-en-3-yl group introduces an alkenyl side chain, which may influence steric and electronic properties, altering solubility, reactivity, and biological activity compared to simpler indene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-3-en-3-yl)-1H-indene can be achieved through various synthetic routes. One common method involves the alkylation of indene with hex-3-en-3-yl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of the hex-3-en-3-yl halide to form the desired product.

Another approach involves the use of transition metal-catalyzed coupling reactions. For instance, palladium-catalyzed cross-coupling reactions between indene and hex-3-en-3-yl halides can be employed to achieve the desired product. These reactions often require ligands such as triphenylphosphine and bases like potassium carbonate to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. Additionally, the use of advanced purification techniques, such as distillation and chromatography, can help isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound’s conjugated system (indene ring + hexenyl chain) may participate in [3+2] or [4+2] cycloadditions , as observed in similar indene-containing systems. For example:

  • [3+2] Cycloaddition : Isoquinolinium ylides reacting with dipolarophiles like 2-arylidene-1,3-indanediones form spiro compounds via zwitterionic intermediates . While not directly reported for 2-(Hex-3-en-3-yl)-1H-indene, analogous systems suggest the hexenyl chain could act as a diene or dipolarophile.

  • [4+2] Diels-Alder Reactions : The indene ring’s conjugated diene system may engage in Diels-Alder reactions with dienophiles (e.g., electron-deficient alkenes), though no specific examples are documented in the provided sources.

Table 1 : Potential Cycloaddition Pathways

Reaction TypeKey FeaturesPossible Outcomes
[3+2] CycloadditionZwitterionic intermediates, spiro productsSpiro-indene derivatives
[4+2] Diels-AlderConjugated diene systemFused bicyclic products

Hydrogenation and Reduction

The hexenyl chain’s double bond may undergo catalytic hydrogenation:

  • Raney Nickel or Pd/C Catalysts : Selective reduction of the α,β-unsaturated bond in enones or similar systems . For example, benzofuran derivatives are reduced to dihydrobenzofuran under hydrogen pressure, suggesting analogous behavior for the hexenyl chain .

  • Partial vs. Full Reduction : Higher catalyst ratios or prolonged reaction times may lead to complete saturation of the chain (e.g., converting hex-3-en-3-yl to hexyl) .

Table 2 : Hydrogenation Conditions

CatalystReaction ConditionsOutcome
10% Pd/CH₂, rt, 10% Pd/CPartial reduction of double bond
Excess Pd/CExtended reaction timeFull saturation (hexyl chain)

Azide Additions

The hexenyl chain’s double bond may participate in azide additions (e.g., carboazidation):

  • Fe(OTf)₂-Catalyzed Reactions : Vinyl groups react with TMSN₃ to form azide derivatives under controlled conditions . By analogy, the hexenyl chain could yield 1-azido-1-(azidomethyl) derivatives.

  • Mechanism : Radical intermediates or concerted cycloadditions may govern reactivity .

Table 3 : Azide Addition Outcomes

ReagentConditionsProduct
TMSN₃, Fe(OTf)₂CH₂Cl₂, rt1-Azido-1-(azidomethyl)hex-3-en-3-yl derivative

Electrophilic Substitution

The indene ring’s aromaticity enables electrophilic substitution (e.g., bromination, nitration):

  • Directed Substitution : The hexenyl chain’s substituent may influence regioselectivity, though specific examples are not documented in the provided sources.

Structural and Spectroscopic Analysis

Key analytical techniques for reaction characterization include:

  • ¹H NMR : Detection of aromatic protons (~7 ppm) and alkyl chain signals (double bond protons ~5 ppm) .

  • X-ray Diffraction : Used to confirm stereochemistry in analogous spiro-indene compounds .

  • HRMS : Molecular weight determination (C₁₅H₁₈, 198.30 g/mol) .

Scientific Research Applications

Organic Synthesis

2-(Hex-3-en-3-yl)-1H-indene serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations that can lead to the formation of more complex molecules.

Key Reactions:

  • Allylic Substitution: The compound can participate in palladium-catalyzed allylic substitution reactions, which are essential for constructing chiral centers in organic molecules. Recent advancements in enantioselective reactions have highlighted its utility as a substrate for synthesizing enantiomerically pure compounds, crucial in pharmaceuticals .
  • Cycloaddition Reactions: The presence of the double bond in this compound makes it suitable for cycloaddition reactions, which can create cyclic structures that are often found in natural products and complex synthetic targets.

Medicinal Chemistry

The compound's potential therapeutic applications are being investigated, particularly regarding its biological activity.

Case Studies:

  • Anti-COVID-19 Activity: Preliminary studies have indicated that derivatives of this compound exhibit antiviral properties. In silico docking studies suggest favorable interactions with viral proteins, indicating potential as a lead compound for antiviral drug development .
  • Anti-inflammatory Properties: Research has demonstrated that certain derivatives can inhibit inflammatory pathways, making them candidates for the development of anti-inflammatory drugs. The structure's ability to modulate biological activity through various substitutions is being actively explored .

Fragrance Applications

This compound has notable applications in the fragrance industry due to its olfactory properties.

Fragrance Formulation:

  • The compound is utilized as a fragrance material, contributing to the creation of complex scent profiles in perfumes and personal care products. Its incorporation enhances the fragrance's depth and longevity, making it valuable in cosmetic formulations .
  • Olfactory Characteristics: The compound possesses a warm, woody scent profile, which is desirable in many fragrance applications. Its ability to blend well with other fragrance notes allows perfumers to create unique compositions that appeal to consumers .

Summary of Applications

The following table summarizes the key applications of this compound:

Application AreaDescriptionReferences
Organic SynthesisBuilding block for allylic substitution and cycloaddition reactions
Medicinal ChemistryPotential antiviral and anti-inflammatory properties
Fragrance FormulationUsed as a fragrance material enhancing scent profiles in cosmetics

Mechanism of Action

The mechanism of action of 2-(Hex-3-en-3-yl)-1H-indene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. In medicinal chemistry, the compound’s mechanism of action may involve the disruption of cellular processes in cancer cells, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Indene Derivatives

Compound Name Substituents/Modifications Key Features Reference
2-(Hex-3-en-3-yl)-1H-indene Hex-3-en-3-yl at C2 Alkenyl side chain; potential for π-π interactions
2-(2’,3’-Dihydro-1’H-inden-1’-yl)-1H-indene Dihydroindenyl at C2 Saturated cyclopentane ring; dimerization product
(R)-Dimethyl 2-(1H-inden-2-yl)malonate Malonate ester at C2 Electron-withdrawing groups; synthetic intermediate
1-Ethyl-1-phenyl-3-(phenylethynyl)-2-(1-phenylprop-1-enyl)-1H-indene Ethyl, phenyl, ethynyl substituents High steric bulk; extended conjugation
2-(2,2-Dimethylpropoxy)-2,3-dihydro-1H-indene Propoxy group at C2 Ether linkage; dihydro modification

Key Observations :

  • Electronic Properties : Electron-withdrawing groups (e.g., malonate esters in ) reduce electron density at the indene core, whereas alkenyl or ethynyl substituents (e.g., ) increase conjugation and stability.
  • Steric Considerations : Bulky substituents (e.g., phenyl groups in ) hinder reaction kinetics, whereas smaller groups (e.g., propoxy in ) may improve solubility in polar solvents.

Comparison :

  • Acid-Catalyzed Reactions : The target compound’s synthesis may involve similar acid-catalyzed pathways, though the hex-3-en-3-yl substituent could necessitate milder conditions to preserve the double bond .
  • Reductive Alkylation : Unlike the propoxy derivative in , introducing an alkenyl group may require protection/deprotection strategies to avoid side reactions.

Physicochemical and Spectroscopic Properties

While direct data on this compound is sparse, analogs provide insights:

  • 13C-NMR Shifts : Indene derivatives with electron-rich substituents (e.g., ethynyl in ) show downfield shifts for aromatic carbons (δ 116–136 ppm), whereas electron-withdrawing groups (e.g., malonate esters ) upshift these signals.
  • Mass Spectrometry : High-resolution MS (HRMS) data for similar compounds (e.g., m/z 223.1225 in ) can guide characterization of the target compound.

Biological Activity

2-(Hex-3-en-3-yl)-1H-indene is an organic compound characterized by its unique structure, which includes a hex-3-en-3-yl side chain attached to an indene core. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C13H16C_{13}H_{16} with a molecular weight of approximately 188.27 g/mol. The presence of both alkene and aromatic functionalities contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, derivatives of similar indene structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.7 μg/mL to 15.62 μg/mL, demonstrating their potential as antimicrobial agents .

Compound Target Strain MIC (μg/mL) MBC (μg/mL)
Indene Derivative AS. aureus0.71.5
Indene Derivative BE. coli1.957.81
Indene Derivative CBacillus subtilis3.9115.62

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines have shown varying degrees of toxicity for compounds related to indenes, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, certain derivatives demonstrated IC50 values ranging from 10 μM to 30 μM against human cancer cell lines, suggesting moderate cytotoxic potential .

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary research suggests that the compound may interact with cellular membranes or specific enzyme targets, leading to disruption of microbial growth or induction of apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several indene derivatives, including those structurally related to this compound. The study used a microdilution method to determine MICs against various pathogens. The results highlighted that these compounds could serve as potential leads in the development of new antibiotics .

Evaluation of Cytotoxic Effects

Another research effort focused on assessing the cytotoxic effects of indene derivatives on human breast cancer cell lines (MCF-7). The study found that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis and cell cycle arrest being proposed as underlying factors .

Properties

CAS No.

917970-80-0

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

2-hex-3-en-3-yl-1H-indene

InChI

InChI=1S/C15H18/c1-3-7-12(4-2)15-10-13-8-5-6-9-14(13)11-15/h5-10H,3-4,11H2,1-2H3

InChI Key

WCBGRJMMAUXKFC-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)C1=CC2=CC=CC=C2C1

Origin of Product

United States

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